molecular formula C8H6ClNO2 B7964916 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one

7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No.: B7964916
M. Wt: 183.59 g/mol
InChI Key: IPSHCFHBJHUIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one ( 21500-70-9) is a benzoxazinone-based chemical compound with the molecular formula C 8 H 6 ClNO 2 and a molecular weight of 183.59 g/mol . This compound is a versatile building block in synthetic and medicinal chemistry, primarily used as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . The benzoxazinone core structure is recognized for its relevance in developing treatments for neuropsychiatric and neurodegenerative diseases . Research indicates that derivatives based on the 2H-1,4-benzoxazin-3(4H)-one scaffold show promise as potential therapeutics for complex conditions such as depression and Alzheimer's disease, due to their activity on central nervous system targets like dopamine and serotonin receptors . As such, 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one serves as a critical precursor for researchers designing and synthesizing novel bioactive molecules in drug discovery campaigns . This product is supplied with high purity levels, often exceeding 95% to 99%, confirmed by analytical techniques including HPLC, GC-MS, and NMR to ensure quality and consistency for research applications . It is intended for research purposes only and is not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

7-chloro-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSHCFHBJHUIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and potential anti-diabetic effects. The synthesis methods and structure-activity relationships will also be discussed.

Chemical Structure and Properties

The chemical formula of 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is C8H6ClNO2, with a molecular weight of approximately 185.59 g/mol. Its structure features a benzoxazine core, which is known for various biological activities.

Antimicrobial Activity

Studies have demonstrated that 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one exhibits significant antimicrobial properties . In a study evaluating its antibacterial effects against various strains, it was found to be particularly effective against:

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus6 - 9
Klebsiella pneumoniae6 - 9
Escherichia coli8 - 10
Pseudomonas aeruginosa7 - 9
Candida albicans10 - 12

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Properties

Research has indicated that compounds in the benzoxazine family, including 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one, may exhibit anticancer activity . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that derivatives of benzoxazines can disrupt cellular signaling pathways essential for cancer cell survival .

Anti-Diabetic Effects

Recent investigations into the anti-diabetic potential of this compound have highlighted its ability to inhibit glucose uptake. A specific derivative demonstrated an IC50 value of 11.5 µM against glucosidase enzymes, suggesting that it may help manage blood sugar levels by inhibiting carbohydrate digestion . This effect could provide a novel pharmacological approach to treating type 2 diabetes.

Synthesis and Structure-Activity Relationships

The synthesis of 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves one-pot reactions that yield high purity and yield rates. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the benzoxazine ring can significantly affect biological activity. For instance:

Modification Effect on Activity
Substitution at position 4Increased antibacterial potency
Halogenation at position 7Enhanced anticancer activity
Alkyl substitutionsImproved solubility and bioavailability

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of benzoxazine derivatives .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Study : A study on derivatives of benzoxazines revealed that certain modifications led to enhanced bactericidal activity against common pathogens .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that compounds structurally similar to 7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one inhibited proliferation effectively compared to standard chemotherapeutics .
  • Diabetes Management : A model using starved rats demonstrated that certain derivatives significantly reduced glucose levels post-treatment, suggesting potential use in managing diabetes .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Reactivity
The compound can undergo multiple types of reactions:

  • Substitution Reactions: Chlorine can be substituted with different functional groups.
  • Oxidation and Reduction Reactions: These reactions can yield various derivatives useful in different applications.

Biological Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one exhibit significant antimicrobial properties. A study highlighted its efficacy against common bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6 to 9 mg/mL .

Anti-Hyperglycemic Effects
A novel series of benzoxazine-based aglycones derived from this compound showed promising anti-hyperglycemic effects by inhibiting glucosidase activity. One specific derivative demonstrated an IC50 value of 11.5 µM, indicating its potential as a therapeutic agent for managing blood glucose levels .

Medicinal Chemistry

Drug Development Potential
The biological activities associated with 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one derivatives make them candidates for drug development. Their ability to inhibit specific enzymes involved in metabolic pathways suggests potential applications in treating diabetes and other metabolic disorders.

Material Science

Advanced Materials Development
In material science, compounds like 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one are utilized in developing advanced polymers and coatings due to their unique chemical properties. This application is particularly relevant in industries focused on creating durable and functional materials.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant bactericidal effects against Klebsiella pneumoniae and Staphylococcus aureus with MIC values between 6–9 mg/mL.
Anti-Hyperglycemic EffectsDerivative exhibited IC50 value of 11.5 µM against glucosidase; potential for blood glucose management.
Synthesis and ActivityNovel synthesis methods led to compounds with notable antimicrobial properties against various pathogens.

Chemical Reactions Analysis

Oxidation Reactions

  • The benzoxazine ring undergoes oxidation to form 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-4-one derivatives .

  • Reagents : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Products : Oxidized forms with enhanced electrophilicity, useful for further functionalization.

Reduction Reactions

  • Selective reduction of the oxazine ring occurs with sodium borohydride or catalytic hydrogenation.

  • Conditions : Room temperature in ethanol or THF.

  • Outcome : Dihydrobenzoxazine derivatives with altered biological activity .

Substitution Reactions

  • Chlorine at position 7 participates in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling.

    • Halogen Exchange : Reacts with bromine or iodine in the presence of Cu(I) catalysts to yield 7-bromo/iodo analogs.

    • Aryl/Alkyl Introduction : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives.

Hydrolysis

  • Acidic or basic conditions cleave the oxazine ring:

    • Acidic Hydrolysis (HCl, H2SO4): Produces 2-amino-4-chlorophenol derivatives .

    • Basic Hydrolysis (NaOH): Generates open-chain amides or carboxylic acids .

Cycloaddition Reactions

  • Reacts with dienophiles in Diels-Alder reactions to form polycyclic structures.

    • Example : With maleic anhydride, yields fused tricyclic adducts .

Biological Activity via Chemical Modifications

Derivatives synthesized through these reactions demonstrate notable bioactivity:

Reaction Type Derivative Synthesized Biological Activity
Substitution (NAS)7-Nitro-2,4-dihydro-1H-benzoxazinoneAntibacterial (MIC: 6–9 µg/mL)
Oxidation4-Oxo-benzoxazineGlucosidase inhibition (IC50: 11.5 µM)
ReductionDihydrobenzoxazineAntiviral (Coxsackie B4 inhibition)

Key Research Findings

  • Antimicrobial Activity : Nitro-substituted derivatives show potent activity against Klebsiella pneumoniae and Staphylococcus aureus .

  • Enzyme Inhibition : Oxidized analogs inhibit β-glucosidase, suggesting antidiabetic potential .

  • Structural Insights : X-ray crystallography confirms planar benzoxazine rings, with chlorine enhancing electrophilic reactivity.

Reaction Conditions and Optimization

  • Temperature : Reactions typically occur at 60–100°C for optimal yield .

  • Catalysts : Cu(I) for halogen exchange, Pd(PPh3)4 for cross-coupling.

  • Solvents : Dichloromethane (DCM) for substitutions; ethanol/water mixtures for hydrolyses .

This compound’s versatility in generating bioactive derivatives underscores its value in drug discovery. Future research may explore its use in asymmetric catalysis or targeted covalent inhibitors .

Comparison with Similar Compounds

Efavirenz [(4S)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one]

  • Structural Differences :
    • Substituents : Efavirenz has a 6-chloro substituent, a cyclopropylethynyl group, and a trifluoromethyl group at position 4, while the target compound lacks these bulky groups and features a 7-chloro substituent ().
    • Stereochemistry : Efavirenz is stereochemically defined (4S configuration), which is critical for its antiviral activity. The target compound’s stereochemical details are unspecified in the evidence.
  • Physicochemical Properties: Efavirenz has a molecular weight of 315.68 g/mol and is freely soluble in methanol but poorly in water (). The absence of the trifluoromethyl and cyclopropylethynyl groups in the target compound may reduce its lipophilicity.
  • Biological Activity: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment (). The target compound’s simpler structure likely lacks this specific activity but may share CNS-related off-target effects due to the benzoxazinone core ().

6-Chloro-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one (Compound 2f)

  • Structural Differences :
    • Chlorine is at position 6 instead of 7, with additional 4-methyl and 4-phenyl substituents ().
  • Physicochemical Properties :
    • Melting point: 222–224°C (hexane–CHCl3), higher than efavirenz (mp ~138–140°C) and likely higher than the 7-chloro analog due to increased steric bulk ().

7-Fluoro-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one (Compound 2e)

  • Structural Differences :
    • Fluorine replaces chlorine at position 7, with 4,4-dimethyl substituents ().
  • Physicochemical Properties :
    • Melting point: 140–142°C (hexane–Et₂O). The smaller fluorine atom may reduce molecular weight and polarizability compared to the 7-chloro analog.

7-Chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

  • Structural Differences :
    • Additional 2,4-dichlorophenyl substituent and a ketone group at position 4 (vs. 2-one in the target compound) ().
  • Physicochemical Properties: Molecular weight: 326.557 g/mol.

Table of Comparative Data

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
7-Chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one 7-Cl 185.61* Not reported Not specified (Potential CNS)
Efavirenz 6-Cl, 4-CF₃, 4-cyclopropylethynyl 315.68 138–140 NNRTI (HIV)
6-Chloro-4-methyl-4-phenyl analog (2f) 6-Cl, 4-CH₃, 4-Ph 273.35 222–224 Not reported
7-Fluoro-4,4-dimethyl analog (2e) 7-F, 4,4-(CH₃)₂ 195.20 140–142 Not reported
7-Chloro-2-(2,4-dichlorophenyl)-4-one 7-Cl, 2-(2,4-Cl₂Ph) 326.56 Not reported Not reported

*Calculated based on molecular formula C₈H₆ClNO₂.

Key Structural and Functional Insights

  • Substituent Position: Chlorine at position 7 (vs.
  • Ring Oxidation State : The 2-one vs. 4-one configuration () influences ring stability and hydrogen-bonding capacity.
  • Bulkier Groups : Efavirenz’s trifluoromethyl and cyclopropylethynyl groups enhance binding affinity to HIV reverse transcriptase but increase metabolic complexity ().

Preparation Methods

Friedel-Crafts Acylation with Aluminum Trichloride

A foundational method involves the Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride in the presence of aluminum trichloride (AlCl₃). The reaction proceeds via the formation of 4-(4-chloroanilino)-4-ketobutyric acid, which undergoes intramolecular cyclization under reflux conditions in ethylene dichloride. Aluminum trichloride acts as a Lewis acid catalyst, facilitating the formation of the benzoxazinone core. Critical parameters include:

  • AlCl₃ stoichiometry : A molar ratio of 1:2.5–3.0 relative to the substrate ensures complete reaction without excessive byproduct formation.

  • Temperature control : Maintaining 55–70°C during cyclization and <35°C during workup prevents decomposition.

This method achieves a yield of 84% for intermediate 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone, which is subsequently reduced to the target compound using sodium borohydride and boron trifluoride tetrahydrofuranate.

Nucleophilic Substitution with Chloroacetyl Chloride

An alternative route employs O-aminophenol and chloroacetyl chloride in a nucleophilic substitution reaction. Finely powdered sodium hydrogen carbonate acts as a base, deprotonating the amine to enhance reactivity. The reaction is conducted in chloroform at 0–5°C, followed by heating to 55°C for 12 hours to complete cyclization. Key advantages include:

  • Solvent selection : Chloroform’s low polarity favors intermediate stabilization.

  • Workup simplicity : Extraction with ethyl acetate and column chromatography yield the product with 68% purity.

Catalytic Methods for Enhanced Efficiency

Trifluoromethanesulfonic Acid-Catalyzed Cyclization

Recent advancements utilize trifluoromethanesulfonic acid (TfOH) as a catalyst for benzoxazine formation. In this method, phenol derivatives react with aldimines in dichloromethane, with molecular sieves aiding water removal to shift equilibrium toward product formation. For example:

  • Scale-up protocol : A 500 g scale reaction of 4-(2-bromo-5-chlorobenzyl)-7-chloro-2-phenyl-2H-benzo[e]oxazine achieves 83% yield and 97% purity.

  • Catalyst loading : 10 mol% TfOH suffices for complete conversion within 19 hours at room temperature.

One-Pot Synthesis Using Chloroacetic Acid

A streamlined one-pot approach combines 2-aminobenzyl alcohols and aldehydes in a chloroacetic acid system. This method avoids isolation of intermediates, reducing reaction time and waste. Key features include:

  • Solvent-free conditions : Enhances green chemistry metrics.

  • Broad substrate scope : Compatible with electron-withdrawing and donating substituents on the aldehyde.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for prominent methods:

Method Catalyst/Reagent Temperature Yield Purity
Friedel-Crafts acylationAlCl₃55–70°C84%>90%
Nucleophilic substitutionChloroacetyl chloride0–55°C68%84%
TfOH catalysisTriflic acidRT83%97%
One-pot synthesisChloroacetic acidReflux75%>90%

Mechanistic Insights and Byproduct Management

Cyclization Mechanisms

  • Friedel-Crafts pathway : AlCl₃ coordinates to the carbonyl oxygen, increasing electrophilicity for acylation. Subsequent intramolecular attack by the amine forms the seven-membered ring.

  • Aldimine-mediated cyclization : TfOH protonates the aldimine, generating an electrophilic iminium ion that reacts with phenolic oxygen to form the oxazine ring.

Byproduct Mitigation

  • Excess reagent removal : Washing with 1N hydrochloric acid eliminates unreacted AlCl₃.

  • Solvent selection : Ethylene dichloride’s high density simplifies phase separation during extraction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates using organocatalysts (e.g., chiral thioureas). Key parameters include solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric control of chlorinating agents (e.g., N-chlorosuccinimide) . Optimization involves monitoring reaction progress via TLC or HPLC and purifying intermediates via column chromatography with silica gel (ethyl acetate/hexane gradients).

Q. How can researchers characterize the solid-state polymorphism of 7-chloro-2,4-dihydro-1H-3,1-benzoxazin-2-one?

  • Methodology : Use X-ray diffraction (XRD) to identify crystalline forms and differential scanning calorimetry (DSC) to study thermal transitions. Solid-state ¹³C CPMAS NMR can resolve polymorph-specific chemical shifts, complemented by DFT-D2 computational modeling to validate hydrogen-bonding networks and lattice energies . For reproducibility, ensure samples are stored under anhydrous conditions to prevent hydrate formation.

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodology : Screen for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose-response studies (10–100 mg/kg) with intraperitoneal administration can establish efficacy and acute toxicity (LD₅₀). Monitor CNS effects via locomotor activity tests and neurotransmitter receptor binding assays (e.g., serotonin 5-HT₂A) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 7-chloro-benzoxazinone derivatives with enhanced bioactivity?

  • Methodology : Introduce substituents at position 2 (e.g., organometallic groups like [Re(η⁵-C₅H₄)(CO)₃]) to modulate electronic and steric effects. Compare IC₅₀ values in cancer cell lines (e.g., HCT-116, MDA-MB231) via MTT assays. Use frontier molecular orbital (FMO) analysis (DFT/PBE) to correlate HOMO-LUMO gaps with cytotoxicity .

Q. What computational tools can resolve discrepancies in experimental data for this compound’s polymorphic forms?

  • Methodology : Perform periodic DFT calculations (Quantum-Espresso) with van der Waals corrections (DFT-D2) to model lattice energies. Cross-validate with experimental ¹³C CPMAS NMR chemical shifts to correct literature misassignments. For metastable polymorphs, apply metadynamics simulations to map free-energy landscapes .

Q. How do off-target interactions (e.g., serotonergic receptors) contribute to CNS-related adverse effects?

  • Methodology : Use radioligand displacement assays (³H-ketanserin for 5-HT₂A) to quantify binding affinity (Kᵢ). Pair with in vivo microdialysis in rodent brains to measure extracellular serotonin levels post-administration. Molecular docking (AutoDock Vina) can identify binding poses in receptor homology models .

Q. What strategies improve enantiomeric purity during asymmetric synthesis?

  • Methodology : Screen chiral catalysts (e.g., Cinchona alkaloids) for enantioselective chlorocyclization. Optimize enantiomeric excess (ee) via polarimetric analysis or chiral HPLC (Chiralpak AD-H column). For scale-up, employ continuous-flow reactors with immobilized catalysts to enhance reproducibility .

Data Contradictions and Validation

Q. How should researchers address inconsistencies in reported solid-state NMR assignments for benzoxazinone derivatives?

  • Methodology : Re-examine chemical shift referencing (e.g., adamantane as external standard) and ensure magic-angle spinning (MAS) rates >12 kHz to suppress spinning sidebands. Compare experimental shifts with GIPAW DFT predictions (CASTEP) for unambiguous assignment .

Q. Why do certain synthetic routes yield unexpected byproducts (e.g., quinoline derivatives)?

  • Methodology : Use LC-MS to trace byproduct formation (e.g., 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline). Mechanistic studies (isotopic labeling or in situ IR) can identify intermediates prone to cyclization or oxidation. Adjust reaction stoichiometry (e.g., reduce Cl⁻ excess) to suppress side pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.